2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride
Description
Structure and Synthesis
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and an acetyl chloride moiety at the 1-position, stabilized as a hydrochloride salt. The pyrazole ring contributes to its planar aromaticity, while the acetyl chloride group confers high reactivity, making it a potent acylating agent. The hydrochloride salt enhances stability and solubility in polar solvents, facilitating its use in synthetic chemistry .
Applications
This compound is primarily employed as a building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its reactivity allows for efficient acylation of amines, alcohols, and thiols, enabling the construction of amides, esters, and thioesters. It is listed in Enamine Ltd’s catalogue (EN300-1663369), underscoring its industrial relevance in drug discovery pipelines . Structural analysis of such compounds often utilizes crystallographic tools like SHELXL for refinement, ensuring precise molecular characterization .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-5-2-8-9(3-5)4-6(7)10;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRLGSGGCZJBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190011-74-5 | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methyl-1H-pyrazole} + \text{Acetyl chloride} \rightarrow \text{2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride can be achieved through the acylation of 4-methyl-1H-pyrazole with acetyl chloride in the presence of a suitable catalyst. This reaction allows for the introduction of the acetyl group, enhancing the compound's reactivity and utility in further chemical transformations.
Pharmaceutical Applications
- Drug Development : The compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its structural features can be exploited to enhance drug efficacy and metabolic stability. For instance, fluorination strategies involving similar compounds have been shown to improve pharmacokinetic profiles by increasing metabolic stability and reducing toxicity .
- Enzyme Inhibition Studies : The biological activity of pyrazole derivatives has been widely studied, particularly their role as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. Research indicates that modifications to the pyrazole ring can lead to significant changes in inhibitory potency, which can be explored using this compound as a starting material for synthesizing new inhibitors .
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. The potential for this compound to act against various pathogens can be investigated through biological assays to evaluate its effectiveness as an antimicrobial agent.
Agrochemical Applications
- Pesticide Development : The versatility of this compound makes it a candidate for developing new agrochemicals. Its ability to modify biological activity through structural changes can lead to the creation of more effective pesticides with reduced environmental impact .
- Herbicide Formulation : Similar pyrazole derivatives have been utilized in herbicide formulations due to their ability to inhibit specific biochemical pathways in plants. Investigating the herbicidal activity of derivatives synthesized from this compound could yield new formulations that are both effective and environmentally friendly.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to two structurally related derivatives:
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid (EN300-1663380): Features a propanoic acid group instead of acetyl chloride.
2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate : Contains a difluoroacetate group and an imidazole ring.
Analysis of Key Differences
- Reactivity : The acetyl chloride group in the target compound enables rapid nucleophilic substitution, whereas the carboxylic acid derivative undergoes slower condensation or decarboxylation. The difluoroacetate’s electron-withdrawing fluorides reduce reactivity but enhance metabolic stability .
- Solubility: The hydrochloride salt improves aqueous solubility compared to the neutral propanoic acid. The difluoroacetate’s solubility in DMSO aligns with its use in biochemical assays .
- Biological Interactions: The pyrazole ring in the target compound and propanoic acid derivative may engage in hydrogen bonding, while the imidazole in the difluoroacetate facilitates metal coordination, relevant to enzyme inhibition .
Research Findings
- Target Compound : Demonstrated utility in synthesizing kinase inhibitors due to its ability to acylate key residues in ATP-binding pockets .
- Propanoic Acid Derivative: Used as a precursor in prodrug formulations, leveraging its carboxylic acid group for pH-dependent release .
- Difluoroacetate : Shows promise in fluorinated tracer development for PET imaging, attributed to fluorine’s isotopic properties .
Biological Activity
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride, commonly referred to as 4-Mpac-HCl, is a compound characterized by its pyrazole ring and acetyl chloride functional group. This structure enhances its reactivity and potential applications in medicinal chemistry. The biological activities of pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties, have garnered significant research interest. This article provides a detailed overview of the biological activity of 4-Mpac-HCl, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₆H₈Cl₂N₂O, with a molecular weight of 195.05 g/mol. The presence of both the acetyl chloride and the hydrochloride forms enhances its solubility and stability, making it suitable for various chemical syntheses.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈Cl₂N₂O |
| Molecular Weight | 195.05 g/mol |
| Functional Groups | Pyrazole, Acetyl Chloride, Hydrochloride |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-Mpac-HCl have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Study Findings : In vitro studies demonstrated that pyrazole derivatives could effectively inhibit COX-2 with IC50 values as low as , indicating strong anti-inflammatory potential .
Antimicrobial Properties
Pyrazole compounds have shown promise in antimicrobial applications. They interact with various biological targets involved in infection processes.
- Case Study : A series of pyrazole derivatives were tested against multiple bacterial strains, showing varying degrees of antibacterial activity. For instance, certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of active research. Studies have highlighted their ability to inhibit the proliferation of various cancer cell lines.
- In Vitro Studies : Compounds containing the pyrazole moiety were found to inhibit growth in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with mean growth inhibition percentages reported at 54.25% and 38.44%, respectively .
The unique structure of pyrazoles allows them to interact with specific biological targets:
- Enzyme Inhibition : Pyrazoles can act as competitive inhibitors for enzymes involved in inflammatory pathways.
- Receptor Modulation : Some derivatives may function as modulators for receptors associated with cancer proliferation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Acylation Reaction : Reacting 4-methylpyrazole with acetyl chloride under controlled conditions.
- Halogenation : Introducing chlorine via chlorination reactions to form the hydrochloride salt.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride, and how is its purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 4-methyl-1H-pyrazole reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran. Post-synthesis, purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and proton/carbon NMR to confirm the absence of unreacted starting materials. Elemental analysis ensures stoichiometric consistency of the hydrochloride salt .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Due to its acetyl chloride moiety, the compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in airtight containers at –20°C is recommended. Handling requires a glovebox or Schlenk line for air-sensitive reactions. Quenching accidental spills with dry sodium bicarbonate minimizes hazardous decomposition (e.g., HCl release) .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) identifies pyrazole protons (δ 7.8–8.2 ppm) and the acetyl methyl group (δ 2.4 ppm). C NMR confirms the carbonyl (δ 165–170 ppm) and pyrazole carbons.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects the molecular ion peak [M+H] and HCl adducts.
- FT-IR : Stretching vibrations for C=O (~1750 cm) and N–H (~3400 cm) are key markers .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, and what are common byproducts?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Maintaining 0–5°C during pyrazole addition to suppress side reactions (e.g., dimerization).
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to pyrazole ensures complete conversion.
- Byproduct Mitigation : Unreacted chloroacetyl chloride is removed via vacuum distillation, while residual pyrazole is eliminated by aqueous washes (pH 7–8). Common byproducts include hydrolyzed acetic acid derivatives, detectable via TLC (silica gel, ethyl acetate/hexane) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing pyrazole ring activates the acetyl chloride group, lowering the energy barrier for nucleophilic attack. Kinetic studies (e.g., using competition experiments with substituted amines) reveal a second-order dependence on nucleophile concentration, suggesting a concerted mechanism. Computational modeling (DFT at B3LYP/6-31G* level) supports partial positive charge localization on the carbonyl carbon, enhancing electrophilicity .
Q. How does this compound perform as a precursor in medicinal chemistry applications?
- Methodological Answer : It serves as a key intermediate for synthesizing pyrazole-containing bioactive molecules. For example:
- Antimicrobial Agents : Coupling with sulfonamides via amide bond formation yields compounds with MIC values <1 µg/mL against Gram-positive bacteria.
- Kinase Inhibitors : Reaction with aminopyrimidines produces candidates screened via fluorescence polarization assays (IC50 < 50 nM).
Stability in biological buffers (e.g., PBS, pH 7.4) is assessed using LC-MS to track degradation over 24 hours .
Experimental Design & Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported reaction yields for this compound?
- Methodological Answer : Yield variations often arise from:
- Moisture Contamination : Karl Fischer titration quantifies water content in solvents; yields drop by >20% if HO exceeds 50 ppm.
- Base Selection : Switching from triethylamine to DMAP (4-dimethylaminopyridine) increases yields by 15% due to improved HCl scavenging.
- Validation : Replicate reactions under controlled humidity (<5% RH) and compare yields via ANOVA (p < 0.05 significance) .
Q. What advanced analytical methods are used to study its stability under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 240 nm) in buffers (pH 1–12). Half-life (t) calculations reveal maximum stability at pH 4–6.
- Arrhenius Analysis : Conduct accelerated stability testing at 40–60°C to extrapolate shelf life at 25°C.
- Degradation Pathway Mapping : LC-QTOF-MS identifies hydrolysis products (e.g., 2-(4-methyl-1H-pyrazol-1-yl)acetic acid) and potential dimerization byproducts .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 234.68 g/mol | |
| Melting Point | 112–115°C (decomposes) | |
| Solubility | DMSO (>50 mg/mL), sparingly in water | |
| LogP (Predicted) | 1.8 ± 0.3 |
Table 2 : Common Synthetic Byproducts
| Byproduct | Detection Method | Mitigation Strategy |
|---|---|---|
| Hydrolyzed acetic acid | TLC (Rf = 0.3 in EtOAc/hexane 1:1) | Anhydrous workup |
| Pyrazole dimer | HRMS ([M+H] = 289.12) | Low-temperature reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
